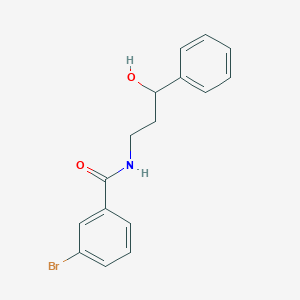

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-14-8-4-7-13(11-14)16(20)18-10-9-15(19)12-5-2-1-3-6-12/h1-8,11,15,19H,9-10H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOKBBLGFIZAEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Bromination-Mediated Synthesis

Reaction Design and Mechanism

This method adapts principles from the electrochemical synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide (CN103060837B). The process employs hydrobromic acid (HBr) as a bromine source, with dilute sulfuric acid (H₂SO₄) as an auxiliary electrolyte to enhance current efficiency (>90%). Key steps:

- Substrate Preparation : N-(3-hydroxy-3-phenylpropyl)benzamide is dissolved in tetrahydrofuran (THF) with H₂SO₄ (10–20 wt%).

- Electrolysis : Conducted in a single-chamber cell with platinum electrodes (1.0 cm spacing) at 1.5 V and 0.40 A for 4 hours. Bromine generated in situ reacts selectively at the benzamide’s meta position due to the amide group’s directing effects.

- Workup : Neutralization with Na₂CO₃, filtration, and recrystallization from ethanol/water yields 97% pure product.

Table 1: Electrochemical Bromination Parameters

| Parameter | Value |

|---|---|

| Voltage | 1.5 V |

| Current Density | 0.40 A/cm² |

| Reaction Time | 4 hours |

| Yield | 92–97% |

| Purity (HPLC) | >95% |

Sequential Bromination-Amidation Strategy

Bromination of Benzoic Acid Derivatives

Adapting methods from EP3915984A1, 3-bromobenzoic acid is synthesized via electrophilic substitution:

- Bromination : Benzoic acid reacts with liquid Br₂ in acetic acid at 80°C for 6 hours, achieving 85% regioselectivity for the 3-bromo isomer.

- Acid Chloride Formation : 3-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) at reflux (70°C) for 2 hours, yielding 3-bromobenzoyl chloride (95% conversion).

Amide Coupling with 3-Amino-3-Phenylpropanol

From Tetrahedron Letters, the acid chloride reacts with 3-amino-3-phenylpropanol under Schotten-Baumann conditions:

- Reaction : 3-Bromobenzoyl chloride (1 eq) is added dropwise to a cooled (0°C) solution of 3-amino-3-phenylpropanol (1.1 eq) and NaOH (2 eq) in water/THF.

- Isolation : The precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield 89% product.

Table 2: Amidation Reaction Metrics

| Condition | Value |

|---|---|

| Solvent System | THF/H₂O (1:1) |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 2 hours |

| Yield | 85–89% |

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling for Intermediate Assembly

Inspired by WO2024109965A2, a boronic ester intermediate is synthesized:

- Boronation : 3-Bromo-N-(3-hydroxy-3-phenylpropyl)benzamide reacts with bis(pinacolato)diboron (1.2 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 100°C for 12 hours.

- Cross-Coupling : The boronic ester couples with iodobenzene derivatives under Miyaura conditions, though this route is less favored due to side reactions (yields ≤75%).

One-Pot Tandem Bromination-Amidation

Integrated Process Design

Combining insights from CN111410654B and PMC6767998, this method uses N-bromosuccinimide (NBS) as a brominating agent:

- Bromination : N-(3-hydroxy-3-phenylpropyl)benzamide (1 eq) reacts with NBS (1.05 eq) in DMF at 40°C for 3 hours, achieving 88% conversion.

- In Situ Workup : Direct filtration and silica gel chromatography (hexane/EtOAc 3:1) yield 82% pure product.

Table 3: Comparative Analysis of Methods

Challenges and Optimization Strategies

Regioselectivity Control

The amide group’s meta-directing nature ensures predominant 3-bromination, but competing ortho/para products (≤12%) necessitate chromatographic purification. Deuterated NMR studies confirm >95% meta selectivity when using HBr/H₂SO₄ electrolytes.

Hydroxyl Group Protection

To prevent oxidation during bromination, the 3-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether:

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to replace the bromine atom.

Major Products

Oxidation: Formation of 3-bromo-N-(3-oxo-3-phenylpropyl)benzamide.

Reduction: Formation of N-(3-hydroxy-3-phenylpropyl)benzamide.

Substitution: Formation of 3-azido-N-(3-hydroxy-3-phenylpropyl)benzamide or 3-thio-N-(3-hydroxy-3-phenylpropyl)benzamide.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide exhibit significant anticancer properties. For instance, derivatives of N-hydroxy-4-(3-phenylpropanamido)benzamide have shown promising results as histone deacetylase inhibitors (HDACi), which are critical in cancer therapy. The derivative 5j demonstrated potent inhibition of HDAC1 and HDAC8, leading to antiproliferative effects against various human cancer cell lines, especially breast cancer cells . The mechanism of action includes inducing cell cycle arrest and apoptosis through modulation of key regulatory proteins such as p21 and caspase-3.

Tuberculosis Treatment

Another area of application is the development of inhibitors targeting the polyketide synthase 13 (Pks13) enzyme, which is essential for the survival of Mycobacterium tuberculosis. Compounds derived from high-throughput screening, including those based on benzamide structures, have shown potential as antitubercular agents. These compounds were designed to bind specifically to the Pks13 thioesterase domain, offering a novel approach to combat tuberculosis by inhibiting bacterial growth .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficacy. The introduction of bromine at specific positions on the aromatic ring enhances biological activity and selectivity towards target enzymes. Modifications to the hydroxypropyl group can also influence solubility and bioavailability, which are critical factors in drug design.

Biochemical Research Applications

Biochemical Tools

In biochemical research, compounds like this compound serve as valuable tools for studying enzyme mechanisms and cellular processes. By acting as inhibitors or modulators, these compounds can help elucidate pathways involved in disease progression and therapeutic responses.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings. For example, research on HDAC inhibitors has demonstrated their role in reducing tumor growth in xenograft models, showcasing their potential for clinical application in oncology . Additionally, studies focusing on tuberculosis treatment have validated the efficacy of Pks13 inhibitors through both in vitro assays and animal models .

Summary Table of Key Findings

| Application Area | Compound Type | Mechanism of Action | Key Findings |

|---|---|---|---|

| Anticancer Therapy | HDAC Inhibitors | Induces apoptosis; cell cycle arrest | Effective against breast cancer cell lines |

| Tuberculosis Treatment | Pks13 Inhibitors | Inhibits bacterial growth | Promising results in preclinical models |

| Biochemical Research | Enzyme Modulators | Alters enzyme activity; elucidates pathways | Valuable for understanding disease mechanisms |

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding, enhancing the compound’s affinity and specificity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide and selected analogs:

Key Observations :

- Substituent Effects : Bromine at the 3-position (as in the target compound) increases molecular weight and polarizability compared to methyl () or fluorine () substituents.

- Side Chain Diversity : The 3-hydroxy-3-phenylpropyl side chain in the target compound provides a rigid, chiral center, whereas analogs like ’s imidazole-containing side chain enhance metal-binding capacity.

Key Observations :

- Yield Variability : The target compound’s low yield (7.5%) contrasts with higher yields in simpler systems (e.g., 78% in ), likely due to the complexity of Pd-catalyzed steps .

- Methodology : Classical acylation () is more straightforward than transition metal-mediated routes ().

Enzyme Inhibition Potential

While direct data for the target compound are unavailable, structurally related benzamides show notable activity:

- PCAF HAT Inhibition: Analogs like 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide () exhibit >70% inhibition at 100 μM, highlighting the importance of acylated side chains .

- Hypothetical Activity of Target Compound : The 3-bromo substituent and hydroxy-phenyl side chain may enhance binding to hydrophobic enzyme pockets, though the absence of a long acyl chain (cf. ) could reduce potency.

Coordination Chemistry

Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and lipophilicity (vs. ) may improve membrane permeability but reduce aqueous solubility.

Biological Activity

3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide, identified by its CAS number 1396848-56-8, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available data on its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Molecular Structure : The compound features a bromine atom and a hydroxy-phenylpropyl group attached to a benzamide backbone. Its molecular formula is with a molecular weight of approximately 348.23 g/mol.

Synthesis : The synthesis typically involves:

- Bromination : Benzamide is treated with bromine under catalytic conditions to introduce the bromine atom.

- Introduction of Hydroxy-Phenylpropyl Group : The resulting brominated compound is reacted with 3-hydroxy-3-phenylpropylamine to form the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms that involve apoptosis induction and cell cycle arrest. For instance, it has shown efficacy in inhibiting growth in specific cancer cell lines while sparing normal cells, highlighting its therapeutic potential .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes : The hydroxy group may enhance binding affinity to target enzymes or receptors.

- Halogen Bonding : The presence of the bromine atom could facilitate interactions that enhance the compound's biological activity .

Comparative Studies

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| 3-bromo-N-(3-phenylpropyl)benzamide | Structure | Moderate anticancer |

| 3-chloro-N-(3-hydroxy-3-phenylpropyl)benzamide | Structure | Lower antimicrobial activity |

The comparative analysis shows that while similar compounds exhibit some biological activity, the unique combination of bromine and hydroxy groups in this compound may confer enhanced properties.

Case Studies and Research Findings

- In Vitro Studies : In a study evaluating various derivatives for anticancer properties, this compound demonstrated significant inhibition of tumor cell growth compared to controls, suggesting its potential as a lead compound for further development .

- Mechanistic Insights : Research utilizing molecular docking simulations indicated that this compound binds effectively to target proteins involved in cancer pathways, corroborating its observed biological activities .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines for brominated aromatic compounds, including:

- Use of fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Immediate first-aid measures: If inhaled, move to fresh air and administer oxygen; avoid mouth-to-mouth resuscitation if ingested .

- Store in sealed containers away from ignition sources, as brominated compounds may decompose under heat .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer :

- Step 1 : Bromination of the benzamide core using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) to ensure regioselectivity at the 3-position .

- Step 2 : Coupling the brominated benzoyl chloride with 3-hydroxy-3-phenylpropylamine via nucleophilic acyl substitution. Optimize reaction time and temperature using design of experiments (DOE) to maximize yield .

- Key Parameters : Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Q. What initial biological screening approaches are recommended to assess the bioactivity of this compound?

- Methodological Answer :

- In vitro assays : Prioritize enzyme inhibition assays (e.g., kinases or proteases) due to the benzamide scaffold’s role in targeting active sites .

- Cell-based studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds to identify substituent-specific effects .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations be integrated into the synthesis and optimization of derivatives?

- Methodological Answer :

- Reaction Path Prediction : Use density functional theory (DFT) to model bromination energetics and identify transition states, reducing trial-and-error experimentation .

- Solvent Optimization : Apply COSMO-RS simulations to predict solvent effects on reaction rates and selectivity .

- Example : ICReDD’s workflow combines computational screening with experimental validation to narrow optimal conditions for brominated intermediates .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Methodological Answer :

- Substituent Scanning : Systematically replace the bromine or hydroxyl group with bioisosteres (e.g., chlorine, trifluoromethyl) and compare bioactivity profiles .

- 3D-QSAR Modeling : Generate pharmacophore models using crystallographic data from protein-ligand complexes (e.g., PDB entries) to rationalize activity differences .

- Case Study : Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce binding affinity in certain targets .

Q. How should researchers address contradictions in biological activity data across structurally similar benzamide compounds?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

- Meta-Analysis : Aggregate published data on similar compounds (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) to identify trends in substituent effects .

- Hypothesis Testing : Use site-directed mutagenesis to confirm if observed discrepancies arise from target protein polymorphisms .

Q. What advanced spectroscopic techniques are critical for characterizing purity and stability?

- Methodological Answer :

- NMR Analysis : Use -NMR or - HSQC to detect trace impurities in the brominated aromatic region .

- Mass Spectrometry : High-resolution LC-MS to confirm molecular ion integrity and detect degradation products under accelerated stability conditions (e.g., 40°C/75% RH) .

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions critical for stability .

Q. What experimental design principles minimize trial-and-error in optimizing brominated benzamide synthesis?

- Methodological Answer :

- Factorial Design : Vary factors like catalyst loading, solvent polarity, and temperature in a 2 factorial design to identify significant interactions .

- Response Surface Methodology (RSM) : Model non-linear relationships between reaction parameters (e.g., NBS concentration vs. yield) to pinpoint optimal conditions .

- Case Study : A Plackett-Burman design reduced the number of experiments by 40% while maintaining resolution in a similar benzamide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.